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Compound of Interest

Compound Name: XYD129

Cat. No.: B15541841

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core technology, mechanism of
action, and preclinical data associated with XYD129, a potent and selective Proteolysis
Targeting Chimera (PROTAC) designed to degrade the transcriptional coactivators CREB-
binding protein (CBP) and its paralog p300 for the potential treatment of Acute Myeloid
Leukemia (AML).

Introduction to XYD129: A Bifunctional Degrader

XYD129 is a heterobifunctional small molecule that leverages the ubiquitin-proteasome system
to induce the targeted degradation of CBP and p300 proteins. As a PROTAC, XYD129 is
comprised of three key components: a ligand that binds to the target proteins (CBP/p300), a
ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a flexible linker
that connects these two moieties.[1] By simultaneously engaging both the target protein and
the E3 ligase, XYD129 facilitates the formation of a ternary complex, leading to the
ubiquitination and subsequent proteasomal degradation of CBP/p300.[2][3][4]

Mechanism of Action

The primary mechanism of action of XYD129 is the induction of proximity between CBP/p300
and the CRBN E3 ligase, leading to the targeted degradation of these proteins. This
degradation results in the downregulation of downstream oncogenic signaling pathways that
are critical for the proliferation and survival of AML cells.
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Signaling Pathway

The degradation of CBP/p300 by XYD129 is hypothesized to disrupt the transcriptional
program of key oncogenes, such as c-MYC, which are often dysregulated in AML. CBP/p300
are histone acetyltransferases (HATS) that play a crucial role in chromatin remodeling and gene
transcription. By degrading these proteins, XYD129 effectively reduces histone acetylation at
enhancer and promoter regions of target genes, leading to their transcriptional repression and
subsequent anti-leukemic effects.
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Diagram 1: Proposed signaling pathway of XYD129 in AML cells.
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Quantitative Data Summary

The preclinical evaluation of XYD129 has generated significant quantitative data demonstrating

its potency and efficacy.

Parameter Cell Line Value Reference
IC50 (Proliferation) MV4-11 0.044 pM [1]
IC50 (Proliferation) MOLM-16 7.4 nM
Parameter In Vivo Model Value Reference
Tumor Growth
o MOLM-16 Xenograft 60% [21[3114]
Inhibition (TGI)
Parameter Assay Result Reference
Ternary Complex ]
) AlphaScreen Confirmed [3][4]
Formation
Substantial

CBP/p300 _

) Western Blot degradation at 500 nM  [2]
Degradation

after 24h

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

e Cell Lines: MV4-11 and MOLM-16 human acute myeloid leukemia cell lines.

e Reagents: XYD129, DMSO (vehicle control), RPMI-1640 medium, Fetal Bovine Serum
(FBS), Penicillin-Streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit

(Promega).

e Procedure:
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o Cells were seeded in 96-well plates at a density of 1 x 10”4 cells/well in RPMI-1640
medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

o XYD129 was serially diluted in DMSO and added to the cells to achieve final
concentrations ranging from 0.1 nM to 10 uM. The final DMSO concentration was
maintained at 0.1%.

o Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

o After incubation, the CellTiter-Glo® reagent was added to each well according to the
manufacturer's instructions.

o Luminescence was measured using a plate reader.

o The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear
regression analysis of the dose-response curves.

Western Blot for Protein Degradation

e Cell Line: MOLM-16.

e Reagents: XYD129, DMSO, RIPA buffer, Protease and Phosphatase Inhibitor Cocktall,
Primary antibodies against CBP, p300, and (3-actin, HRP-conjugated secondary antibody,
ECL Western Blotting Substrate.

e Procedure:

o MOLM-16 cells were treated with either DMSO or varying concentrations of XYD129 for
24 hours.

o Cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and
phosphatase inhibitors.

o Protein concentration was determined using a BCA protein assay.

o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.
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The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
The membrane was incubated with primary antibodies overnight at 4°C.

After washing with TBST, the membrane was incubated with HRP-conjugated secondary

antibody for 1 hour at room temperature.

The protein bands were visualized using an ECL substrate and an imaging system. 3-actin

was used as a loading control.

AlphaScreen Ternary Complex Formation Assay

* Reagents: Recombinant human CBP/p300 protein, Recombinant human CRBN-DDB1
protein complex, Biotinylated XYD129, Streptavidin-coated Donor beads, and anti-tag

Acceptor beads.

e Procedure:

o

All reagents were prepared in the assay buffer.
Biotinylated XYD129 was incubated with streptavidin-coated Donor beads.

The CBP/p300 protein and CRBN-DDB1 complex were mixed with the XYD129-Donor
bead solution.

Anti-tag Acceptor beads were added to the mixture.
The plate was incubated in the dark at room temperature for 1 hour.

The AlphaScreen signal was read on an EnVision plate reader. An increase in the signal
indicates the formation of the ternary complex.

In Vivo Xenograft Study

¢ Animal Model: NOD/SCID mice.

e Cell Line: MOLM-16.

e Procedure:
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o MOLM-16 cells were subcutaneously injected into the flank of each mouse.

o When tumors reached a palpable size, mice were randomized into vehicle and treatment
groups.

o XYD129 was administered at a tolerated dose schedule.
o Tumor volume and body weight were measured regularly.

o At the end of the study, the tumor growth inhibition (TGI) was calculated using the formula:
TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle

group)] x 100.
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Diagram 2: Workflow for the preclinical evaluation of XYD129.

Logical Relationship of PROTAC Technology

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://www.benchchem.com/product/b15541841?utm_src=pdf-body-img
https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Components

< Process Outcome
o |y Formation CBP/p300 Degradation (Anti-AML Activity)

Click to download full resolution via product page

Diagram 3: Logical relationship of the components and process of XYD129 PROTAC
technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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